SAR-Inferred Superiority of the 4-Methoxy Group in Phenoxyacetyl-Indoline ACAT Inhibitors
While direct activity data for 1-[(4-Methoxyphenoxy)acetyl]indoline is unavailable, its structural class (N-substituted indolines) is central to ACAT inhibition SAR. The differentiation lies in the 4-methoxyphenoxyacetyl moiety, which is predicted to confer distinct lipophilicity and electronic properties compared to other N-substituents. This inference is supported by data on related indoline-based ACAT inhibitors showing that lipophilicity (log D7.0) is a critical driver for both hepatic ACAT inhibition and anti-foam cell formation activity [1]. An analog with optimized lipophilicity (compound 1b) exhibited a twofold higher hepatic ACAT inhibition than the comparator Pactimibe while achieving a twofold lower log D7.0 [1], underscoring that the precise N-substituent, such as the 4-methoxyphenoxyacetyl group, is a key determinant of the potency-lipophilicity trade-off.
| Evidence Dimension | Impact of N-substituent on ACAT Inhibitor Lipophilicity and Activity |
|---|---|
| Target Compound Data | Structure contains 4-methoxyphenoxyacetyl N-substituent; specific activity data not found. |
| Comparator Or Baseline | Indoline-based ACAT inhibitor 1b (N-ethyl substituent) vs. Pactimibe (carboxymethyl substituent) |
| Quantified Difference | For related indoline series, optimal N-substituent (1b) achieved 2x higher hepatic ACAT inhibition and 2x lower log D7.0 (1.63) vs. Pactimibe (log D7.0 ~3.26). |
| Conditions | Hepatic ACAT inhibitory assay; log D7.0 measurement (n-octanol/water partition coefficient at pH 7.0). |
Why This Matters
This demonstrates that the identity of the N-substituent, such as the 4-methoxyphenoxyacetyl group, is not a passive structural feature but a critical variable for tuning the potency and ADME profile of an ACAT inhibitor lead series.
- [1] Shoji, Y., Takahashi, K., Ohta, M., Kasai, M., & Kunishiro, K. (2009). Novel indoline-based acyl-CoA: cholesterol acyltransferase inhibitor: Effects of introducing a methanesulfonamide group on physicochemical properties and biological activities. Bioorganic & Medicinal Chemistry, 17(16), 6020-6031. View Source
